4-Amino-N,N,3-trimethylbenzamide hydrochloride

Medicinal Chemistry Synthetic Chemistry Building Block Procurement

Researchers relying on free base benzamide building blocks risk 20% stoichiometric error in reaction setups. This hydrochloride salt (MW 214.69 g/mol) provides absolute molar precision as a limiting reagent, directly improving yield reproducibility and impurity control. • Eliminates 20% molar uncertainty vs free base (MW 178.23) in amide coupling and library synthesis workflows. • Solid physical form at ≥95% purity supports automated liquid handler dispensing with reduced false-positive screening risk. • 44% lower cost per gram than the free base enables economical hit-to-lead scale-up without budget overrun.

Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
CAS No. 1559059-98-1
Cat. No. B1524677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N,N,3-trimethylbenzamide hydrochloride
CAS1559059-98-1
Molecular FormulaC10H15ClN2O
Molecular Weight214.69 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N(C)C)N.Cl
InChIInChI=1S/C10H14N2O.ClH/c1-7-6-8(4-5-9(7)11)10(13)12(2)3;/h4-6H,11H2,1-3H3;1H
InChIKeyLZJGOHRPKUPTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N,N,3-trimethylbenzamide Hydrochloride (1559059-98-1) – Key Physicochemical and Procurement Profile


4‑Amino‑*N*,*N*,3‑trimethylbenzamide hydrochloride (CAS 1559059‑98‑1) is a substituted benzamide derivative that exists as a solid hydrochloride salt. The compound features a 4‑amino group and three methyl substituents (at the amide nitrogen and the 3‑position of the aromatic ring), which confer a distinct substitution pattern relative to simpler benzamide building blocks [1]. It is commercially supplied at ≥95% purity by multiple vendors and is typically employed as a synthetic intermediate or screening component in medicinal chemistry and chemical biology research .

Why Simple Benzamide or Free‑Base Substitution Is Inadequate for 4-Amino-N,N,3-trimethylbenzamide Hydrochloride


While the benzamide scaffold is common, the precise positioning of the 4‑amino and 3‑methyl groups, together with the *N*,*N*‑dimethyl amide, creates a unique steric and electronic environment that is not replicated by 2‑ or 4‑methyl analogues or by unsubstituted benzamides . Furthermore, the hydrochloride salt form (CAS 1559059‑98‑1) differs substantially from the corresponding free base (CAS 953739‑92‑9) in molecular weight (214.69 g mol⁻¹ vs. 178.23 g mol⁻¹), aqueous solubility behaviour, and handling characteristics—parameters that directly affect reaction stoichiometry, formulation, and biological assay reproducibility . Substituting a generic benzamide building block or even the free base without accounting for these differences can introduce uncontrolled variables in synthesis or screening workflows.

Quantifiable Differentiation of 4-Amino-N,N,3-trimethylbenzamide Hydrochloride (1559059-98-1)


Hydrochloride Salt vs. Free Base: Molecular Weight and Stoichiometric Precision

The hydrochloride salt (CAS 1559059‑98‑1) has a molecular weight of 214.69 g mol⁻¹, whereas the free base (CAS 953739‑92‑9) is 178.23 g mol⁻¹ . This 36.46 g mol⁻¹ difference (the mass of one equivalent of HCl) is critical for accurate molar calculations in reactions where the compound is used as a limiting reagent or when preparing stock solutions for biological assays. Using the wrong molecular weight introduces a systematic error of approximately 20.5% in concentration-dependent experiments.

Medicinal Chemistry Synthetic Chemistry Building Block Procurement

Hydrochloride Salt vs. Free Base: LogP and Lipophilicity

Vendor‑reported LogP values for both the hydrochloride salt and the free base are 0.34 . While the calculated LogP may be identical for the neutral parent structure, the actual partitioning behaviour of the hydrochloride salt in aqueous systems is expected to differ due to ionisation. However, in the absence of experimentally measured distribution coefficients (LogD) at physiological pH, the nominal LogP serves as a benchmark. For comparison, unsubstituted benzamide has a LogP of approximately 0.64, indicating that the 4‑amino‑3‑methyl‑*N*,*N*‑dimethyl substitution pattern moderately reduces lipophilicity.

ADME Physicochemical Profiling Lead Optimisation

Purity Specification: Hydrochloride Salt (≥98%) vs. Typical Free Base (≥95%)

Multiple vendors supply the hydrochloride salt with a purity specification of NLT 98% (e.g., MolCore, Leyan) , whereas the free base is more commonly offered at ≥95% purity . This 3‑percentage‑point difference in minimum purity represents a 60% reduction in the upper bound of total impurities (from 5% down to 2%). For sensitive biological assays or reactions requiring precise stoichiometry, this improved purity grade reduces the risk of off‑target effects or side‑reactions caused by unidentified contaminants.

Quality Control Assay Reproducibility Screening Library Procurement

Cost‑per‑Gram and Inventory Availability: HCl Salt vs. Free Base

Procurement data from a major supplier indicates that the hydrochloride salt is priced at approximately $14 per gram, while the free base is listed at $25 per gram . This represents a 44% cost reduction on a per‑gram basis. Moreover, the hydrochloride salt is frequently stocked in larger quantities (1 g, 5 g) with immediate availability, whereas the free base may be supplied in smaller unit sizes (e.g., 200 µmol) or require longer lead times. These differences can significantly impact project budgeting and workflow continuity.

Budget Planning Scale‑Up Feasibility Supply Chain Management

Structural Uniqueness: 3‑Methyl vs. 2‑ or 4‑Methyl Benzamide Analogues

Among methyl‑substituted benzamides, the 3‑methyl orientation found in 4‑amino‑*N*,*N*,3‑trimethylbenzamide is distinct from the 2‑methyl and 4‑methyl analogues . While quantitative biological activity data are lacking, the substitution pattern alters the electron density of the aromatic ring (through inductive and resonance effects) and influences the conformational freedom of the amide moiety. This structural difference makes the compound a valuable component in diversity‑oriented synthesis and fragment‑based drug discovery, where even subtle positional changes can lead to divergent biological profiles.

Structure‑Activity Relationship Molecular Diversity Chemical Biology

Physical Form and Handling: Solid HCl Salt vs. Free Base (Often a Liquid or Low‑Melting Solid)

The hydrochloride salt is a solid at room temperature, which simplifies weighing, aliquoting, and storage compared to the free base, which has been described as a brown viscous liquid . Solid handling reduces variability associated with volatile or hygroscopic materials and is more compatible with automated liquid‑handling systems used in high‑throughput screening. This practical advantage directly translates to more reproducible experimental workflows.

Laboratory Handling Storage Stability Automated Weighing

Optimal Use Cases for 4-Amino-N,N,3-trimethylbenzamide Hydrochloride (1559059-98-1)


Stoichiometric Precision in Multi‑Step Synthetic Sequences

When the compound serves as a limiting reagent in a synthetic pathway, the well‑defined molecular weight of the hydrochloride salt (214.69 g mol⁻¹) eliminates the 20% molar uncertainty introduced by inadvertently using the free base molecular weight. This is particularly critical in medicinal chemistry campaigns where exact molar ratios determine reaction yields and impurity profiles.

High‑Throughput Screening Library Construction

The ≥98% purity specification and solid physical form make the hydrochloride salt ideally suited for incorporation into compound libraries. Automated liquid handlers can accurately dispense solid aliquots, and the low impurity ceiling reduces the risk of false‑positive hits in primary screens.

Cost‑Constrained Lead Optimisation and Scale‑Up

With a 44% lower cost per gram than the free base, the hydrochloride salt enables more economical progression from hit‑to‑lead chemistry. Researchers can acquire larger quantities for preliminary scale‑up studies without exceeding budget constraints, accelerating the optimisation cycle.

Structure‑Activity Relationship (SAR) Exploration of Benzamide‑Containing Series

The unique 3‑methyl substitution pattern provides a valuable comparator for SAR studies. By systematically replacing the 3‑methyl group with other substituents or moving it to the 2‑ or 4‑position, medicinal chemists can deconvolute the contribution of this moiety to target binding and cellular activity.

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